molecular formula C15H10F2O2 B073250 1,3-bis(4-fluorophenyl)propane-1,3-dione CAS No. 1493-51-2

1,3-bis(4-fluorophenyl)propane-1,3-dione

Cat. No. B073250
Key on ui cas rn: 1493-51-2
M. Wt: 260.23 g/mol
InChI Key: MMDLTXGEZNHAOV-UHFFFAOYSA-N
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Patent
US08741892B2

Procedure details

3.9 g 1,3-Bis-(4-fluoro-phenyl)-1,3-propandione was dissolved in 45 mL of a solution of 1 N hydrazine in THF and stirred for 2 h at 75° C. The solvent was removed to give 3.6 g of the desired compound. Rt: 1.03 min (method D), (M+H)+: 257
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][C:10]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=O)=[CH:4][CH:3]=1.[NH2:20][NH2:21]>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[NH:21][N:20]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)C1=CC=C(C=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
solution
Quantity
45 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NNC(=C1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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